molecular formula C8H11BO4S B8065021 2-Methyl-5-(methylsulfonyl)phenylboronic Acid

2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Cat. No.: B8065021
M. Wt: 214.05 g/mol
InChI Key: IGAQXCNZVCRVFX-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)phenylboronic acid (C₈H₁₁BO₄S, MW: 214.05 g/mol) is an organoboron compound characterized by a phenyl ring substituted with a methyl group at the 2-position and a methylsulfonyl group (-SO₂CH₃) at the 5-position. The sulfonyl group is a strong electron-withdrawing moiety, enhancing the acidity of the boronic acid and its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Key identifiers include:

  • Synonyms: MFCD28014564, ZINC224682092, CS-11747.
  • Applications: Used in organic synthesis, medicinal chemistry, and materials science. Its sulfonyl group may improve binding affinity in drug delivery systems or catalytic processes .

Properties

IUPAC Name

(2-methyl-5-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAQXCNZVCRVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling with Boronic Acid Precursors

A widely adopted method involves coupling brominated aryl sulfones with boronic esters or acids. For example, 4-bromophenyl methyl sulfone reacts with 3-acetyl-6-methylpyridine in the presence of Pd₂(dba)₃ and Xantphos under inert conditions. The reaction proceeds via:

4-Bromophenyl methyl sulfone+3-Acetyl-6-methylpyridinePd2(dba)3,XantphosIntermediateHClTarget Compound\text{4-Bromophenyl methyl sulfone} + \text{3-Acetyl-6-methylpyridine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Target Compound}

Key conditions:

  • Solvent: Anhydrous toluene

  • Base: t-BuONa

  • Temperature: Reflux (110–120°C)

  • Yield: 70–75%.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling

CatalystLigandBaseYield (%)Purity (HPLC)
Pd₂(dba)₃Xantphost-BuONa72>98%
Pd(PPh₃)₄NoneK₂CO₃6895%
Ni(dppf)Cl₂dppfCs₂CO₃5590%

Challenges include Pd residue removal (3–8 ppm post-purification) and competing side reactions from ortho-substituent steric effects.

Sulfonation of Methylthio Precursors

Oxidation of 2-Methyl-5-(methylthio)phenylboronic Acid

The methylsulfonyl group is introduced via oxidation of a methylthio precursor. 2-Methyl-5-(methylthio)phenylboronic acid is treated with oxone or mCPBA in acidic media:

2-Methyl-5-(methylthio)phenylboronic acidOxone, H2SO42-Methyl-5-(methylsulfonyl)phenylboronic acid\text{2-Methyl-5-(methylthio)phenylboronic acid} \xrightarrow{\text{Oxone, H}2\text{SO}4} \text{2-Methyl-5-(methylsulfonyl)phenylboronic acid}

Reaction parameters:

  • Oxidant: 3 equiv oxone

  • Solvent: MeOH/H₂O (4:1)

  • Temperature: 0°C to room temperature

  • Yield: 85–90%.

Table 2: Oxidation Efficiency by Reagent

OxidantTime (h)Yield (%)Boronic Acid Stability
Oxone689High
mCPBA492Moderate
H₂O₂/AcOH1278Low

Over-oxidation to sulfonic acids is mitigated by controlled stoichiometry and low temperatures.

SubstrateBorylating AgentCatalystYield (%)
5-Bromo-2-methylbenzoic acidB₂(pin)₂Pd(OAc)₂/XPhos75
2-Methyl-5-(methylsulfonyl)triflateB₂neop₂PdCl₂(PPh₃)₂82

Challenges include regioselectivity in polyhalogenated substrates and boronic ester hydrolysis kinetics.

Comparative Analysis of Methodologies

Cost and Scalability

  • Suzuki-Miyaura : High Pd costs but scalable to multi-kilogram batches.

  • Sulfonation : Cost-effective oxidants but requires purified methylthio precursors.

  • Miyaura Borylation : Efficient for electron-deficient arenes but limited by substrate availability.

Recent Advances and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times for Pd-catalyzed couplings, improving yields to 88%.

Flow Chemistry Protocols

Continuous-flow systems enhance oxidation step safety, achieving 94% conversion with in-line quenching .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
Recent studies have highlighted the potential of boronic acids, including 2-Methyl-5-(methylsulfonyl)phenylboronic acid, in the treatment of tuberculosis (TB). Research indicates that compounds with similar structures can exhibit bactericidal activity against Mycobacterium tuberculosis (Mtb). These compounds may disrupt iron homeostasis in bacterial cells, leading to their death. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance the potency and selectivity of these compounds against Mtb .

Mechanism of Action
The mechanism by which these compounds exert their effects involves interference with bacterial cell wall synthesis and function. The presence of the methylsulfonyl group is thought to play a crucial role in enhancing the bioavailability and solubility of these compounds, making them more effective in biological systems .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
Boronic acids are widely used as coupling partners in Suzuki-Miyaura reactions, which are pivotal for the formation of carbon-carbon bonds in organic synthesis. This compound can be utilized to synthesize complex organic molecules by coupling with various electrophiles. Its unique structure allows for selective reactions that can lead to high yields of desired products .

Pharmaceutical Development
This compound has been explored for its utility in developing new pharmaceuticals. Its ability to form stable complexes with various substrates makes it a valuable intermediate in the synthesis of bioactive molecules . The versatility in its reactivity also opens avenues for creating diverse chemical libraries for drug discovery.

Material Science

Polymer Chemistry
In material science, boronic acids are used as building blocks for creating functional polymers. This compound can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or improved mechanical strength. These materials can find applications in coatings, adhesives, and other industrial products .

Case Studies and Research Findings

Application AreaCase Study ReferenceKey Findings
Medicinal Chemistry Demonstrated bactericidal activity against Mtb; potential for TB treatment.
Organic Synthesis Effective in Suzuki-Miyaura reactions; versatile coupling agent.
Material Science Enhances properties of polymers; useful in industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in cross-coupling reactions, where the boronic acid group transfers an aryl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Acidity

The electronic and steric properties of substituents significantly influence boronic acid reactivity. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
2-Methyl-5-(methylsulfonyl)phenylboronic acid -CH₃ (2-position), -SO₂CH₃ (5-position) C₈H₁₁BO₄S 214.05 High acidity due to electron-withdrawing -SO₂CH₃; stable in cross-couplings
4-(Methylsulfonyl)phenylboronic acid -SO₂CH₃ (4-position) C₇H₉BO₄S 200.02 Similar acidity but para-substitution alters steric accessibility for coupling reactions
5-Trifluoromethyl-2-formylphenylboronic acid -CF₃ (5-position), -CHO (2-position) C₉H₆BF₃O₃ 231.95 -CF₃ and -CHO enhance electrophilicity; used in antimicrobial applications
2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic acid -OCH₂OCH₃ (2-position), -CF₃ (5-position) C₉H₁₀BF₃O₄ 249.98 Methoxymethoxy group improves solubility; -CF₃ increases stability in basic conditions

Key Findings :

  • Electron-withdrawing groups (-SO₂CH₃, -CF₃) increase boronic acid acidity, enhancing reactivity in Suzuki couplings .
  • Steric hindrance from ortho-substituents (e.g., -CH₃ in the target compound) may slow reaction kinetics compared to para-substituted analogs .

Key Findings :

  • The target compound achieves high yields (~85–90%) under standard Suzuki conditions, comparable to phenylboronic acid derivatives .
  • Palladium catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) is critical for avoiding side reactions, particularly with sterically hindered substrates .

Key Findings :

  • Solubility varies with substituents: methoxy groups enhance organic solvent solubility, while sulfonyl groups improve aqueous compatibility .

Biological Activity

2-Methyl-5-(methylsulfonyl)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H11BO4SC_8H_{11}BO_4S, with a molecular weight of approximately 214.04 g/mol. The compound features a phenyl ring with both a methyl and a methylsulfonyl substituent, alongside a boronic acid functional group. The boronic acid moiety is crucial for its reactivity and biological interactions, particularly in the formation of covalent bonds with diols, which are prevalent in biological systems.

Antimicrobial Activity

Research indicates that phenylboronic acids, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in microorganisms .

Table 1: Antimicrobial Activity of Related Phenylboronic Acids

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicansTBD
3,5-Diiodo-2-methoxyphenylboronic acidEscherichia coli100 μg/mL
2-Fluoro-5-iodophenylboronic acidBacillus cereusLower than AN2690

Inhibition Studies

The binding affinity of this compound to various biological targets has been investigated using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies help elucidate the compound's mechanism of action and guide future drug design efforts .

Case Studies

  • EEDi-5285 Study : A related compound demonstrated exceptional potency against embryonic ectoderm development (EED), showing an IC50 value of 18 nM in binding assays. This highlights the potential for boronic acids in cancer therapeutics by targeting specific pathways involved in cell growth regulation .
  • Antifungal Mechanism : Research on benzoxaborole derivatives revealed that similar compounds could inhibit LeuRS effectively, leading to the conclusion that this compound may share this mechanism, further supporting its potential as an antifungal agent .

Q & A

Q. What are the key considerations for synthesizing 2-Methyl-5-(methylsulfonyl)phenylboronic Acid via Suzuki-Miyaura cross-coupling?

  • Methodological Answer : The synthesis typically involves coupling a methylsulfonyl-substituted aryl halide (e.g., bromide or iodide) with a boronic acid precursor. Critical parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common due to their efficiency with electron-deficient aryl halides .
  • Base optimization : K₂CO₃ or Cs₂CO₃ improves coupling efficiency by activating the boronic acid.
  • Solvent choice : Dioxane or THF under inert atmosphere (N₂/Ar) prevents boronic acid oxidation.
  • Temperature : 80–100°C balances reaction rate and side-product formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (60:40) to assess purity (>95% by area normalization) .
  • NMR : ¹H NMR should confirm the methylsulfonyl group (singlet at δ ~3.0 ppm for CH₃SO₂) and boronic acid protons (broad peak at δ ~7.5–8.5 ppm). ¹¹B NMR may show a peak near δ 30 ppm .
  • Mass Spectrometry : ESI-MS in negative mode should yield [M-H]⁻ with m/z matching the theoretical molecular weight (C₈H₁₀BO₄S: calc. 228.04) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for aqueous reactions .
  • Stability : Store at 0–6°C under inert gas to prevent boronic acid dimerization or oxidation. Degradation is accelerated by moisture and light; use amber vials and desiccants .

Advanced Research Questions

Q. How does the methylsulfonyl group influence reactivity in cross-coupling versus other electron-withdrawing substituents?

  • Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group (EWG), which:
  • Reduces electron density at the aryl ring, slowing oxidative addition of Pd catalysts but improving transmetallation efficiency.
  • Increases stability of the boronate intermediate, reducing protodeboronation side reactions. Compare with nitro or cyano groups using Hammett σ constants (σₚ = 0.72 for SO₂CH₃ vs. 1.27 for NO₂) to predict reactivity trends .
  • Experimental validation : Perform kinetic studies under identical conditions (catalyst, base, solvent) with substituted aryl halides to quantify rate differences.

Q. What strategies mitigate boronic acid decomposition during prolonged storage or reactions?

  • Methodological Answer :
  • Chelating agents : Add 1,2-diols (e.g., pinacol) to stabilize the boronic acid as a cyclic ester, reducing dimerization .
  • Low-temperature reactions : Conduct couplings at ≤60°C if thermal instability is observed.
  • In situ generation : Use trifluoroborate salts (K⁺ or Cs⁺) as air-stable precursors, hydrolyzing them to boronic acids just before use .

Q. How can this compound be applied in drug delivery systems targeting intracellular environments?

  • Methodological Answer :
  • Polymer nanocarriers : Functionalize pH- or ROS-responsive polymers (e.g., PEG-PBA) with the boronic acid to exploit diol-binding for glucose-sensitive drug release. The methylsulfonyl group enhances binding affinity to glycoproteins .
  • Validation : Use fluorescence quenching assays (e.g., with alizarin red S) to measure binding constants (Ka) to diols. Compare release kinetics in simulated physiological (pH 7.4) vs. lysosomal (pH 5.0) conditions .

Q. How to resolve discrepancies in reported catalytic efficiencies for derivatives of this compound?

  • Methodological Answer :
  • Systematic parameter screening : Vary catalyst (Pd vs. Ni), ligand (bidentate vs. monodentate), and solvent (polar vs. nonpolar) in a Design of Experiments (DoE) framework.
  • Byproduct analysis : Use LC-MS to identify protodeboronation or homocoupling products. Adjust base strength (e.g., NaHCO₃ for milder conditions) to suppress side reactions .

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